2-(3-(Dibenzylamino)phenyl)propan-2-ol
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Overview
Description
2-(3-(Dibenzylamino)phenyl)propan-2-ol is an organic compound with the molecular formula C23H25NO. It is a derivative of phenylpropanol and contains a dibenzylamino group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol typically involves the following steps:
Formation of Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate: This is achieved by reacting S-phenylalanine with benzyl bromide in the presence of potassium carbonate and sodium hydroxide.
Reduction to this compound: The benzyl ester is then reduced using lithium aluminum hydride in dry diethyl ether under an argon atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Dibenzylamino)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dibenzylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Various reagents, such as halogens and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Scientific Research Applications
2-(3-(Dibenzylamino)phenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is a key intermediate in the synthesis of HIV protease inhibitors.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-(Dibenzylamino)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The dibenzylamino group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: This compound is a derivative of cumene and shares a similar structure with 2-(3-(Dibenzylamino)phenyl)propan-2-ol.
Uniqueness
This compound is unique due to the presence of the dibenzylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it valuable for research and industrial applications.
Properties
CAS No. |
1448347-93-0 |
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Molecular Formula |
C23H25NO |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[3-(dibenzylamino)phenyl]propan-2-ol |
InChI |
InChI=1S/C23H25NO/c1-23(2,25)21-14-9-15-22(16-21)24(17-19-10-5-3-6-11-19)18-20-12-7-4-8-13-20/h3-16,25H,17-18H2,1-2H3 |
InChI Key |
UWDDFQVQYGVDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
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